molecular formula C6H4FNO2 B14848716 2-Fluoro-6-hydroxyisonicotinaldehyde

2-Fluoro-6-hydroxyisonicotinaldehyde

Cat. No.: B14848716
M. Wt: 141.10 g/mol
InChI Key: LNTPNJFBFQILEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-hydroxyisonicotinaldehyde is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various fields including pharmaceuticals, agrochemicals, and materials science. The presence of both a fluorine atom and a hydroxyl group in the pyridine ring of this compound imparts distinct chemical characteristics that are of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxyisonicotinaldehyde typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-amino-6-methylpyridine, followed by oxidation to form the aldehyde group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s strong electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylpyridine
  • 2-Fluoro-6-hydroxybenzaldehyde
  • 2-Fluoro-6-hydroxyquinoline

Uniqueness

2-Fluoro-6-hydroxyisonicotinaldehyde is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination is less common compared to other fluorinated pyridines or benzaldehydes, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2-fluoro-6-oxo-1H-pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-6(10)8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTPNJFBFQILEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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